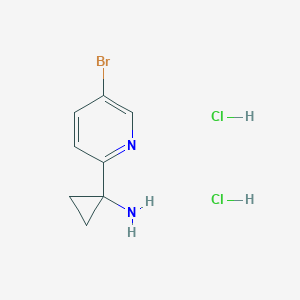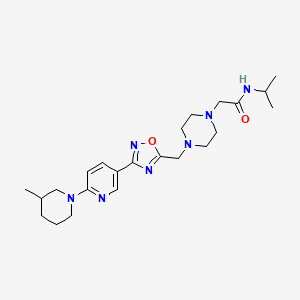![molecular formula C22H16ClN3O2 B2403405 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941923-27-9](/img/structure/B2403405.png)
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C23H20ClN3O3S2. It has a molecular weight of 486.0 g/mol . This compound belongs to the class of organic compounds known as pyridopyrimidines, which are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” can be analyzed using various computational methods. The InChI string for this compound is "InChI=1S/C23H20ClN3O3S2/c1-15-7-9-19 (11-16 (15)2)32 (29,30)26-20-5-3-4-6-21 (20)31-14-18-12-23 (28)27-13-17 (24)8-10-22 (27)25-18/h3-13,26H,14H2,1-2H3" . This InChI string provides a standard way to encode the compound’s structure using a textual identifier.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” include a molecular weight of 486.0 g/mol, a computed XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 6, an exact mass of 485.0634615 g/mol, a monoisotopic mass of 485.0634615 g/mol, a topological polar surface area of 113 Ų, a heavy atom count of 32, and a complexity of 968 .
Scientific Research Applications
Chemical Modifications and Biological Properties
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide and its derivatives have been the subject of various chemical modifications to enhance their biological properties. For instance, Ukrainets et al. (2015) studied the methylation of the pyridine moiety in a similar compound to optimize its analgesic properties, demonstrating the potential of structural modification in enhancing biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimalarial Activity
Research by Mane et al. (2014) on novel pyrido[1,2-a]pyrimidin-4-ones, which are structurally related, revealed moderate antimalarial activity, suggesting the potential of this compound derivatives in this area (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).
Inhibition of Gene Expression
Palanki et al. (2000) explored the structure-activity relationship of similar compounds in inhibiting NF-kappaB and AP-1 gene expression. This suggests that derivatives of this compound could potentially influence gene expression related to specific pathways (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Antimicrobial Properties
Chambhare et al. (2003) investigated similar compounds for their antibacterial and antimycobacterial activities. This indicates the potential of this compound derivatives as antimicrobial agents (Chambhare, Khadse, Bobde, & Bahekar, 2003).
Future Directions
The future directions for “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the versatile structure of pyridopyrimidines, there is significant potential for the development of new derivatives with enhanced properties .
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-20(22(28)26-13-18(23)11-12-19(26)24-14)25-21(27)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWZXWCJVCLUBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)
![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)

![2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2403329.png)
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)
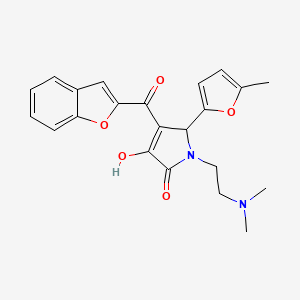
![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)
![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)
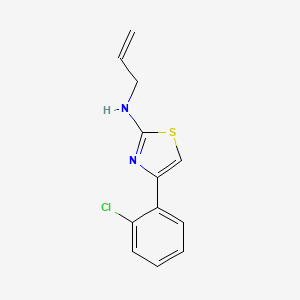
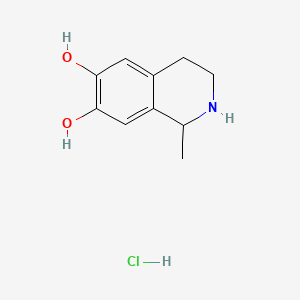
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)
